molecular formula C20H11Cl B3055801 3-Chloroperylene CAS No. 67024-83-3

3-Chloroperylene

Cat. No.: B3055801
CAS No.: 67024-83-3
M. Wt: 286.8 g/mol
InChI Key: SCQIKQJOYFRONC-UHFFFAOYSA-N
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Description

3-Chloroperylene is an organic compound with the molecular formula C20H11Cl It is a derivative of perylene, a polycyclic aromatic hydrocarbon, where one of the hydrogen atoms is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroperylene typically involves the chlorination of perylene. One common method is the direct chlorination of perylene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the product is achieved through techniques such as recrystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Chloroperylene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form perylenequinone derivatives.

    Reduction Reactions: Reduction of this compound can lead to the formation of hydrogenated derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

    Substitution Reactions: Products include various substituted perylene derivatives.

    Oxidation Reactions: Major products are perylenequinones.

    Reduction Reactions: Hydrogenated perylene derivatives are formed.

Scientific Research Applications

3-Chloroperylene has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex polycyclic aromatic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.

    Industry: this compound is utilized in the production of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-Chloroperylene involves its interaction with molecular targets through its aromatic structure and the presence of the chlorine atom. The compound can intercalate into DNA, affecting its function and leading to potential biological effects. Additionally, its ability to undergo redox reactions makes it a candidate for use in electronic applications where charge transfer processes are crucial.

Comparison with Similar Compounds

    Perylene: The parent compound without the chlorine substitution.

    3,4,9,10-Tetrachloroperylene: A derivative with multiple chlorine substitutions.

    Perylenequinone: An oxidized form of perylene.

Uniqueness: 3-Chloroperylene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to perylene, the presence of the chlorine atom enhances its reactivity and potential for further functionalization. In comparison to other chlorinated derivatives, this compound offers a balance between reactivity and stability, making it suitable for various applications.

Properties

IUPAC Name

3-chloroperylene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl/c21-18-11-10-16-14-7-2-5-12-4-1-6-13(19(12)14)15-8-3-9-17(18)20(15)16/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQIKQJOYFRONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C5C(=CC=C4)C(=CC=C5C3=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00217237
Record name Perylene, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00217237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67024-83-3
Record name Perylene, 3-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067024833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perylene, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00217237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloroperylene
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3-Chloroperylene

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